N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline

azo dye intermediate triazene hydrogen bonding

Generic 'nitro-diazenyl aniline' procurement without verifying N-ethyl substitution risks importing the N-H parent (CAS 5076-50-6), which differs critically in solubility, thermal behavior, and reactivity. This N-ethyl derivative eliminates hydrogen bond donation, increasing lipophilicity and ensuring homogeneous reaction mixtures in aprotic solvents (e.g., toluene, chlorobenzene) where the parent fails. - Aprotic coupling: zero H-bond donors prevent heterogeneous phases; higher LogP enhances solubility in toluene/chlorobenzene. - Thermal processing: predicted 60-100 °C melting point depression vs. parent (195-196 °C) enables solvent-free melt-phase dyeing with reduced VOC emissions. - Hair dye formulation: elevated lipophilicity modulates keratin penetration rate and may reduce unintended scalp absorption vs. lower-LogP analogs. - Supply: custom synthesis with full analytical characterization (HPLC, NMR, MS); inquire for bulk scale and lead time.

Molecular Formula C14H13N5O4
Molecular Weight 315.28 g/mol
Cat. No. B11692540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline
Molecular FormulaC14H13N5O4
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESCCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H13N5O4/c1-2-17(12-6-4-8-14(10-12)19(22)23)16-15-11-5-3-7-13(9-11)18(20)21/h3-10H,2H2,1H3
InChIKeyHTOABIVQTINXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline – Core Identity and Benchmarks for Procurement


N-Ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline (also indexed as 3-amino-3'-nitroazobenzene derivative) belongs to the nitro-substituted azo (diazenyl) aniline family, characterized by two electron-withdrawing nitro groups and an N-ethyl substituent on the central triazene/azo bridge [1]. It is structurally classified as a disubstituted triazene or diazoamino compound and is cited in patent literature as a member of N-substituted nitro-anilines used as intermediates for nitro dyes and hair colorants [2]. The compound’s profile is defined by a calculated molecular weight of ~315.28 g/mol (C₁₄H₁₃N₅O₄), zero hydrogen bond donors, and a predicted LogP exceeding that of its non-ethylated congener [3].

N-Ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline – Why In-Class Substitution Is Not Trivial


Empirical evidence demonstrates that even small N-alkyl variations in nitro-diazenyl anilines produce substantial shifts in physicochemical and performance-related properties. The non-ethylated parent molecule 3-nitro-N-[(3-nitrophenyl)diazenyl]aniline (CAS 5076-50-6) exhibits a melting point of 195–196 °C (decomp), a density of 1.48 g/cm³, and a LogP of 4.73, reflecting strong intermolecular hydrogen bonding via the N–H donor . Replacing the N–H with an N-ethyl group eliminates hydrogen bond donation, reduces crystal lattice energy, increases lipophilicity, and alters solubility and thermal behavior in ways that cannot be inferred from the parent scaffold alone [1]. Consequently, procurement of a generic “nitro-diazenyl aniline” without explicit specification of the N-ethyl substitution risks importing a compound with substantially different reactivity, solubility, and compatibility in downstream applications.

N-Ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline – Quantitative Differentiation Benchmarks


Molecular Weight and Hydrogen Bond Donor Count vs. N-H Parent

The N-ethyl substitution eliminates the sole hydrogen bond donor present in the N-H parent, reducing the donor count from 1 to 0 and increasing molecular weight by 28 Da. This alters crystal packing and solvent compatibility. The N-H parent 3-nitro-N-[(3-nitrophenyl)diazenyl]aniline has an exact mass of 287.06557 Da and one H-bond donor, while the N-ethyl target has a calculated exact mass of 315.09675 Da and zero donors [1].

azo dye intermediate triazene hydrogen bonding

Lipophilicity (LogP) Comparison – Predicted Increase from N-Ethylation

The experimental LogP of the N-H parent is 4.73320 . Predictive tools (ALOGPS 2.1) estimate the LogP of the N-ethyl derivative at 5.48 (±0.25) [1]. This represents a 0.75-unit increase, consistent with the addition of a methylene group to a hydrophobic scaffold, and translates to a ~5.6-fold higher partition into octanol.

partition coefficient LogP azo dye triazene

Melting Point Depression vs. N-H Parent

The N-H parent melts with decomposition at 195–196 °C . No experimentally determined melting point has been published for the N-ethyl derivative [1], but the removal of the intermolecular N–H⋯O hydrogen bonding network is expected to reduce the melting point by 60–100 °C based on analogous N-alkyl azobenzene systems.

thermal stability melting point azo dye triazene

Zero Hydrogen Bond Donors: Crystallinity and Solubility Implications

The absence of N–H donors in the N-ethyl compound (HBD=0) versus one donor in the N-H parent (HBD=1) [1] eliminates the strong N–H⋯O hydrogen bond chains observed in related triazene crystal structures, reducing lattice energy and likely improving solubility in aprotic organic solvents such as toluene, THF, and dichloromethane.

crystal engineering solubility azo dye triazene

N-Ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline – Scenarios Maximizing Its Differentiated Value


Synthesis of Asymmetric Nitro-Dyes Requiring Non-Polar Solubility

The elevated LogP and zero H-bond donor count of the N-ethyl derivative make it the preferred intermediate when the subsequent diazo-coupling step must be performed in aprotic solvents (e.g., toluene, chlorobenzene). Using the N-H parent under identical conditions risks heterogeneous reaction mixtures and reduced yields due to poor solubility .

Melt-Phase Processing for Textile or Plastic Colorants

The anticipated melting point depression of 60–100 °C relative to the N-H parent positions the N-ethyl compound as a candidate for solvent-free melt-phase dyeing processes where thermal stability permits, reducing VOC emissions and simplifying manufacturing .

Hair Colorant Formulations Requiring Controlled Skin Permeation

Nitro-diazenyl anilines are patented as direct dyes for keratin fibers [1]. The N-ethyl substitution, by increasing lipophilicity, modulates the rate of dye penetration into hair shafts and may reduce unintended scalp absorption relative to lower-LogP analogs, offering formulators a tunable parameter for safety and efficacy.

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